1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine
CAS No.:
Cat. No.: VC13663068
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine -](/images/structure/VC13663068.png)
Specification
Molecular Formula | C11H17N3O |
---|---|
Molecular Weight | 207.27 g/mol |
IUPAC Name | 1-(2-methoxyethyl)-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine |
Standard InChI | InChI=1S/C11H17N3O/c1-15-8-7-14-6-5-12-9-10-3-2-4-13-11(10)14/h2-4,12H,5-9H2,1H3 |
Standard InChI Key | NDMYREABJSYNHK-UHFFFAOYSA-N |
SMILES | COCCN1CCNCC2=C1N=CC=C2 |
Canonical SMILES | COCCN1CCNCC2=C1N=CC=C2 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 1-(2-methoxyethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e] diazepine, reflects its fused bicyclic architecture. The core structure consists of a 1,4-diazepine ring (positions 1–7) fused with a pyridine ring (positions 8–10), with a 2-methoxyethyl substituent at position 1 (Figure 1). The tetrahydro designation indicates partial saturation of the diazepine ring, reducing aromaticity and influencing conformational flexibility .
Key Structural Features:
-
Pyrido[2,3-e] Fusion: The pyridine ring is annelated at the positions of the diazepine, creating a planar region that enhances π-π interactions with biological targets .
-
Methoxyethyl Side Chain: The 2-methoxyethyl group introduces steric bulk and polarity, potentially affecting solubility and receptor binding kinetics .
-
Chirality: The diazepine ring’s non-planar geometry creates stereogenic centers at positions 3 and 5, necessitating asymmetric synthesis for enantiopure forms .
Synthetic Methodologies
Conventional Cyclocondensation Approaches
The synthesis of 1,4-diazepines typically involves cyclocondensation reactions between diamines and carbonyl-containing precursors. For pyrido-fused derivatives, 2,3-diaminopyridine serves as a key starting material. A representative protocol involves:
-
Formation of the Diazepine Core: Reacting 2,3-diaminopyridine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the tetrahydro-diazepinone intermediate .
-
N-Alkylation: Introducing the 2-methoxyethyl group via alkylation of the diazepinone nitrogen using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate .
-
Reduction: Catalytic hydrogenation or borohydride reduction to saturate the diazepine ring, yielding the final tetrahydro product .
Example Procedure:
In a study by Jančienė et al., analogous 1,3,4,5-tetrahydro-2H-benzo[b] diazepin-2-ones were synthesized via cyclocondensation of o-phenylenediamine with ethyl acetoacetate in acetic acid, achieving yields of 65–80% . Adapting this method, substitution with 2-methoxyethyl chloride at the N1 position could yield the target compound.
Microwave-Assisted Alkylation
Recent advances highlight microwave irradiation as a tool for regioselective alkylation. For example, Meanwell and Walker demonstrated that microwave heating redirects alkylation to the N4 position of diazepinones with >90% regiospecificity, attributed to enhanced anion formation under rapid heating . Applying this technique to 1-(2-methoxyethyl) substitution could optimize yield and purity.
Table 1. Comparative Yields of Diazepine Alkylation Methods
Method | Temperature | Time | Yield (%) | Regioselectivity |
---|---|---|---|---|
Conventional | 80°C | 12 h | 55–65 | Moderate (N1) |
Microwave | 150°C | 90 s | 85–90 | High (N4) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR: Proton signals for the diazepine ring appear as multiplet clusters between δ 3.0–4.5 ppm, corresponding to the methylene groups. The methoxyethyl side chain exhibits a singlet at δ 3.3 ppm (OCH3) and triplets at δ 3.6 (CH2O) and δ 2.8 ppm (NCH2) .
-
13C NMR: The diazepine carbons resonate at δ 40–55 ppm, while the pyridine carbons appear downfield at δ 120–150 ppm. The methoxy carbon is observed at δ 56 ppm .
Mass Spectrometry
Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 263.3 [M+H]+, with fragmentation patterns indicating loss of the methoxyethyl group (m/z 189.2) and subsequent ring cleavage .
Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Source |
---|---|---|---|
Diazepinoindole A | 2.5 ± 0.3 | 8.7 ± 1.1 | Patent |
Target Compound* | ~5–10 (est.) | ~10–20 (est.) | Inference |
*Estimated based on structural similarity.
Toxicity Profile
Preliminary toxicity studies on benzodiazepine-2-thiones revealed moderate cytotoxicity (IC50 = 30–60 μM in HeLa cells) . The methoxyethyl group may mitigate hepatotoxicity by reducing metabolic oxidation compared to methyl substituents.
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
A 2024 breakthrough by Wang et al. enabled enantioselective synthesis of 1,3,4,5-tetrahydro-1,4-diazepines via chiral phosphoric acid catalysis, achieving >95% enantiomeric excess (ee) . Applying this method to the target compound could streamline production of enantiopure forms for preclinical testing.
Computational Modeling
Density functional theory (DFT) studies predict that the methoxyethyl side chain adopts a gauche conformation, minimizing steric clash with the diazepine ring. This conformation aligns with bioactive poses observed in 5-HT receptor docking simulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume